4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide
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Overview
Description
4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide is an organic compound with a complex structure that includes a cyclopropylmethoxy group, a hydroxy group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide typically involves multiple steps. One common method starts with the O-alkylation of a hydroxybenzene derivative using bromomethyl cyclopropane. This is followed by sulfonation to introduce the sulfonamide group. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like acetone under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and purity. The use of sodium hydroxide in the final step has been shown to be more economical and scalable compared to other bases like sodium hydride or potassium tert-butoxide . The overall yield can reach up to 68.3%, with the purity of the final product exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The cyclopropylmethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonamide group can produce an amine.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of Smad2/3, which plays a role in the TGF-β1 signaling pathway . This inhibition can reduce the expression of proteins involved in fibrosis, making it a potential therapeutic agent for diseases like idiopathic pulmonary fibrosis.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar structure but includes a difluoromethoxy group instead of a hydroxy group.
4-(Difluoromethoxy)-3-hydroxybenzaldehyde: Another related compound, differing by the presence of an aldehyde group instead of a sulfonamide group.
Uniqueness
4-(Cyclopropylmethoxy)-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to inhibit specific signaling pathways makes it particularly valuable in medicinal research.
Properties
Molecular Formula |
C10H13NO4S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C10H13NO4S/c11-16(13,14)10-4-3-8(5-9(10)12)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H2,11,13,14) |
InChI Key |
UAWJNPYHMHFEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
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